Rizatriptan (N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl] ethylamine) is a selective 5-HT1B/1D receptor agonist. [] It belongs to a class of drugs known as triptans, which are commonly used in the acute treatment of migraine headaches. [] In scientific research, rizatriptan serves as a valuable tool for investigating the role of 5-HT1B/1D receptors in various physiological and pathological processes, particularly those related to migraine. []
Synthesis Analysis
While specific details on the synthesis of rizatriptan are limited in the provided papers, one study mentions that rizatriptan benzoate, a salt form of the drug, can be used as the starting material for the preparation of orally disintegrating strips. [] This suggests that synthetic routes likely involve the formation and subsequent modification of the rizatriptan benzoate salt.
Molecular Structure Analysis
A key metabolic pathway for rizatriptan involves oxidation of the indole nitrogen to form its N-oxide metabolite. [] This reaction is primarily mediated by the enzyme monoamine oxidase-A (MAO-A). [] In vitro studies have shown that co-incubation with MAO-A inhibitors, such as moclobemide and propranolol, significantly inhibits the formation of rizatriptan N-oxide. [, ]
Mechanism of Action
Rizatriptan exerts its therapeutic effects primarily through its high affinity for and agonism of 5-HT1B/1D receptors. [] These receptors are located on both peripheral and central nervous system structures involved in migraine pathophysiology, including trigeminal nerve endings and cranial blood vessels. [, ] By activating these receptors, rizatriptan causes vasoconstriction of dilated cranial blood vessels, inhibits the release of pro-inflammatory neuropeptides from trigeminal neurons, and reduces central sensitization, thereby alleviating migraine pain and associated symptoms. [, ]
Physical and Chemical Properties Analysis
Rizatriptan is reported to have good oral bioavailability, reaching a maximum plasma concentration within approximately 1 hour after administration. [, ] Its bioavailability is estimated to be approximately 45%, considerably higher than that of the first-generation triptan, sumatriptan. [, ] This improved bioavailability is attributed to its enhanced lipophilicity compared to sumatriptan. []
Applications
Rizatriptan's primary application in scientific research lies in investigating the role of 5-HT1B/1D receptors in migraine. [] Studies utilizing rizatriptan have provided valuable insights into the pathophysiology of migraine, including the involvement of:
Trigeminovascular system activation: Rizatriptan has been shown to effectively reduce elevated levels of calcitonin gene-related peptide (CGRP) and neurokinin A (NKA) in the external jugular venous blood of migraine patients who respond well to the drug. [] These findings suggest that triptan responsiveness might be associated with increased trigeminal activation. []
Parasympathetic system involvement: Studies have observed detectable levels of vasoactive intestinal peptide (VIP), a marker of parasympathetic activation, in migraine patients who experience autonomic symptoms and respond well to rizatriptan. [] This indicates a possible role of the parasympathetic system in a subgroup of migraine sufferers. []
Central sensitization: Rizatriptan's efficacy in reducing migraine-associated symptoms, such as photophobia and phonophobia, suggests its ability to modulate central sensitization processes within the brain. []
Motion sickness: Preliminary research has explored the potential of rizatriptan in mitigating visually-induced motion sickness in migraineurs, particularly those with migraine-related dizziness. [] While findings are not yet conclusive, they suggest a possible role for rizatriptan in modulating vestibular pathways. []
Drug interaction studies: Given rizatriptan's metabolism by MAO-A, studies have investigated its pharmacokinetic interactions with other drugs metabolized by this enzyme or those that inhibit it. [, ] These studies provide valuable information for optimizing drug therapy and avoiding potential adverse effects in clinical practice.
Related Compounds
Sumatriptan
Compound Description: Sumatriptan is a selective 5-HT1B/1D receptor agonist used as an antimigraine agent. [, , , , , ] It was the first drug in its class and serves as a comparator for newer triptans like rizatriptan. [, ]
Zolmitriptan
Compound Description: Zolmitriptan is another selective 5-HT1B/1D receptor agonist used for acute migraine treatment. [, , ]
Relevance: Zolmitriptan, like rizatriptan, belongs to the triptan class of antimigraine drugs and shares the same mechanism of action. [, , ] Direct comparison studies between rizatriptan and zolmitriptan have been conducted to evaluate their efficacy and tolerability profiles. [, ]
Naratriptan
Compound Description: Naratriptan is a 5-HT1B/1D receptor agonist indicated for the acute treatment of migraine. [, ] It is known for its longer duration of action compared to some other triptans. []
Relevance: Naratriptan belongs to the same class of migraine medications as rizatriptan and shares a similar mechanism of action. [, ] Studies have directly compared rizatriptan and naratriptan to evaluate differences in efficacy, tolerability, and onset of action. []
Compound Description: Frovatriptan is a 5-HT1B/1D receptor agonist used for the acute treatment of migraine. [, ] It is characterized by a long half-life compared to other triptans, including rizatriptan. [, ]
Relevance: Frovatriptan and rizatriptan share the same mechanism of action as antimigraine agents. [, ] A study directly compared frovatriptan and rizatriptan, examining their pharmacokinetic properties and efficacy, including pain relief and recurrence rates. [, ]
N-Monodesmethyl Rizatriptan
Compound Description: N-Monodesmethyl Rizatriptan is a minor but active metabolite of rizatriptan. [, ]
Relevance: As an active metabolite of rizatriptan, N-Monodesmethyl Rizatriptan contributes to the overall pharmacological effect of the parent drug. [, ] Studies investigating the pharmacokinetic interactions of rizatriptan often measure levels of this metabolite. [, ]
6-Hydroxy-Rizatriptan
Compound Description: 6-Hydroxy-rizatriptan is a metabolite of rizatriptan identified in human urine. []
Relevance: This metabolite provides insights into the metabolic pathways of rizatriptan in humans. []
6-Hydroxy-Rizatriptan Sulfate
Compound Description: 6-Hydroxy-rizatriptan sulfate is a metabolite of rizatriptan found in human urine. []
Relevance: Similar to 6-hydroxy-rizatriptan, this metabolite helps to understand the metabolic fate of rizatriptan. []
Rizatriptan-N(10)-oxide
Compound Description: Rizatriptan-N(10)-oxide is a metabolite of rizatriptan found in human urine. []
Relevance: This metabolite is part of the metabolic breakdown of rizatriptan in the body. []
Triazolomethyl-Indole-3-acetic acid
Compound Description: Triazolomethyl-indole-3-acetic acid is the major metabolite of rizatriptan formed through MAO-A mediated metabolism. [, ]
Relevance: This metabolite represents a significant pathway for rizatriptan elimination and is central to understanding potential drug interactions with MAO-A inhibitors. [, ]
Ergotamine
Compound Description: Ergotamine is an ergot alkaloid used for the acute treatment of migraine. It is a non-selective 5-HT receptor agonist, also acting on other receptors like dopamine and norepinephrine receptors. [, ]
Relevance: Ergotamine serves as a comparator for newer migraine treatments like rizatriptan in clinical trials. [, ] Studies have compared the efficacy, tolerability, and vasoconstrictor effects of rizatriptan to ergotamine. [, ]
Rofecoxib
Compound Description: Rofecoxib is a selective COX-2 inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to cardiovascular safety concerns. []
Relevance: While not structurally related to rizatriptan, rofecoxib was investigated in combination with rizatriptan for the acute treatment of migraine. [] The study aimed to evaluate whether this combination could reduce headache recurrence rates. []
Trimebutine
Compound Description: Trimebutine is a drug that acts on the digestive system, used to treat irritable bowel syndrome (IBS). It influences gastrointestinal motility. []
Relevance: Although not structurally related to rizatriptan, trimebutine was investigated in combination with rizatriptan to explore if improving gastric emptying could enhance rizatriptan's efficacy in migraine treatment. []
5-Hydroxytryptamine (Serotonin)
Compound Description: 5-Hydroxytryptamine, commonly known as serotonin, is a neurotransmitter involved in various physiological functions, including mood regulation and vasoconstriction. [, ]
Relevance: Rizatriptan exerts its antimigraine effects by agonizing 5-HT1B/1D receptors, mimicking the action of serotonin at these specific subtypes. [, ] Understanding the role of serotonin in migraine pathophysiology is crucial for understanding the mechanism of action of rizatriptan. [, ]
Calcitonin Gene-Related Peptide (CGRP)
Compound Description: Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine, particularly in pain transmission and vasodilation. [, ]
Relevance: While not structurally related to rizatriptan, CGRP levels are often measured in studies investigating the mechanism of migraine and the effects of triptans. [, ] Some studies suggest that triptans like rizatriptan may reduce CGRP levels, potentially contributing to their therapeutic effect. [, ]
Neurokinin A (NKA)
Compound Description: Neurokinin A (NKA) is a neuropeptide involved in pain transmission and inflammation. []
Relevance: Similar to CGRP, NKA is often measured in studies investigating migraine mechanisms and triptan effects. [] Some studies suggest that triptans like rizatriptan might modulate NKA levels, potentially contributing to their therapeutic benefit. []
Vasoactive Intestinal Peptide (VIP)
Compound Description: Vasoactive intestinal peptide (VIP) is a neuropeptide with various functions, including vasodilation and regulation of smooth muscle activity. []
Relevance: While not structurally related to rizatriptan, VIP is sometimes measured in studies investigating migraine pathophysiology and the effects of triptans, particularly in relation to the autonomic nervous system. []
Ethinyl Estradiol (EE)
Compound Description: Ethinyl estradiol (EE) is a synthetic estrogen commonly used in hormonal contraceptives. []
Relevance: A study investigated the potential pharmacokinetic interaction between rizatriptan and an oral contraceptive containing ethinyl estradiol and norethindrone. [] The study aimed to determine if rizatriptan affected the levels of these hormones. []
Norethindrone (NET)
Compound Description: Norethindrone (NET) is a synthetic progestin often used in combination with ethinyl estradiol in oral contraceptives. []
Relevance: Similar to ethinyl estradiol, a study evaluated the potential pharmacokinetic interaction between rizatriptan and an oral contraceptive containing norethindrone. [] This study examined if rizatriptan influenced norethindrone levels. []
L 705,126 L 705126 L-705,126 L-705126 Maxalt MK 0462 MK 462 MK-0462 MK-462 N,N-dimethyl-2-(5-(1,2,4-triazol-1-ylmethyl)-1H-indole-3-yl)ethylamine rizatriptan rizatriptan benzoate
Canonical SMILES
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Prucalopride is a potent and selective agonist of the serotonin (5-HT) receptor subtype 5-HT4 (Kis = 2.5 and 8 nM for human 5-HT4A and 5-HT4B, respectively). Prucalopride is greater than 250-fold selective for 5-HT4 over a panel of 53 overexpressed receptors, including 5-HT subtypes, but does bind to human dopamine D4 and sigma-1 (σ1) receptors and mouse 5-HT3 receptors (Kis = 2.3, 3.7, and 3.8 μM, respectively). It induces contractions in guinea pig colon with an EC50 value of 33 nM, an effect that is blocked by the 5-HT4 antagonist GR113808 but not the 5-HT2A and 5-HT3 antagonists ketanserin and granisetron, respectively. It also facilitates non-cholinergic contractions induced by electrical stimulation. In fasted dogs, oral administration of prucalopride increases colonic motility by inhibiting distal colon contractions (ED50 = 0.04 mg/kg), an effect that is blocked by pretreatment with the 5-HT4 antagonist GR125487. Prucalopride (5-10 mg/kg, s.c.) increases acetylcholine and histamine levels in the rat prefrontal cortex by 2.4-fold and 3-fold, respectively, and increases the power of hippocampal theta oscillations. Formulations containing prucalopride have been used in the treatment of chronic idiopathic constipation. Prucalopride is a selective, high affinity 5-HT receptor agonist for 5-HT4A and 5-HT4B receptor with Ki of 2.5 nM and 8 nM, respectively, exhibits >290-fold selectivity against other 5-HT receptor subtypes. Prucalopride induces contractions in a concentration-dependent manner with pEC50 of 7.5. Prucalopride (1 mM) significantly amplifies the rebound contraction of the guinea-pig proximal colon after electrical field stimulation. Prucalopride induces relaxation of the rat oesophagus preparation of rat oesophagus tunica muscularis mucosae with pEC50 of 7.8, yielding a monophasic concentration–response curve. Complete bowel movements per week is 30.9% of those receiving 2 mg of Prucalopride and 28.4% of those receiving 4 mg of Prucalopride, as compared with 12.0% in the placebo group. 47.3% of patients receiving 2 mg of Prucalopride and 46.6% of those receiving 4 mg of Prucalopride has an increase in the number of spontaneous, complete bowel movements of one or more per week, on average, as compared with 25.8% in the placebo group. Prucalopride (2 mg or 4 mg) significantly improves all other secondary efficacy end points, including patients/' satisfaction with their bowel function and treatment and their perception of the severity of their constipation symptoms.
Broad spectrum quinoline antibiotic agent. Prodrug of ulifloxacin. Shows activity against a variety of Gram-positive and -negative bacteria. Orally active Prulifloxacin is a prodrug form of the fluoroquinolone antibiotic ulifloxacin. In vivo, prulifloxacin increases survival in mouse models of systemic S. aureus, S. pyogenes, S. pneumoniae, E. coli, K. pneumoniae, S. marcescens, or P. aeruginosa infection (ED50s = 0.35-23 mg/kg). It also increases survival in a mouse model of K. pneumoniae-induced respiratory tract infection (ED50 = 0.981 mg/kg). Prulifloxacin, also known as NM-441, is an inhibitor of bacterial DNA gyrase used to treat urinary tract infections. Prulifloxacin is an oral fluoroquinolone with a broad in vitro activity spectrum against Gram positive and negative bacteria and among fluoroquinolones has the lowest power of inducing resistance. In vitro and in vivo studies have shown its clinical efficacy and pathogen eradication.